molecular formula C9H5BrClN B567290 4-Bromo-5-chloroisoquinoline CAS No. 1256787-17-3

4-Bromo-5-chloroisoquinoline

Cat. No.: B567290
CAS No.: 1256787-17-3
M. Wt: 242.5
InChI Key: UXXDWKJBKXMGSQ-UHFFFAOYSA-N
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Description

4-Bromo-5-chloroisoquinoline is a heterocyclic compound with the molecular formula C9H5BrClN It is a derivative of isoquinoline, characterized by the presence of bromine and chlorine atoms at the 4th and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloroisoquinoline typically involves multi-step reactions. One common method includes the bromination and chlorination of isoquinoline derivatives. For instance, a multi-step reaction involving sulfuric acid, potassium nitrate, hydrogen chloride, tin (II) chloride dihydrate, and sodium nitrite can be employed . The reaction conditions often involve specific temperature controls, such as 0-25°C for certain steps and 80°C for others.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of palladium-catalyzed reactions, such as the coupling of this compound with trimethyl (trimethylstannyl)stannane, is also documented . This method involves stirring the mixture at 100°C for 36 hours, followed by purification steps like extraction and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

  • 4-Bromoisoquinoline
  • 5-Chloroisoquinoline
  • Fluorinated Isoquinolines

Comparison: 4-Bromo-5-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, such as 4-Bromoisoquinoline and 5-Chloroisoquinoline, it offers a distinct set of properties that can be advantageous in specific applications .

Properties

IUPAC Name

4-bromo-5-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXDWKJBKXMGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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